2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a methoxyphenethyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenethylamine with 2-thiophenecarboxylic acid to form an intermediate, which is then subjected to cyclization with a triazole derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are conducted under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole
- 2-(2-Furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole
- 2-(2-Thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole
Uniqueness
2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4OS/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3 |
InChI Key |
MTGUWJAKGIHBFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Origin of Product |
United States |
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